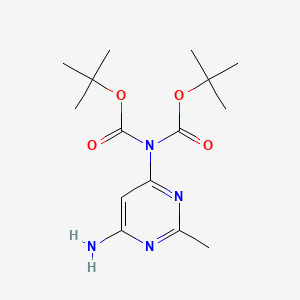

![molecular formula C11H20N2O2 B1144081 (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane CAS No. 1250993-51-1](/img/structure/B1144081.png)

(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of diazabicyclooctane derivatives involves innovative methods such as desymmetrization through ring-closing metathesis to create complex structures like 6,8-dioxabicyclo[3.2.1]octanes, offering a route to synthesize compounds with similar backbones to (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane (Burke, Müller, & Beaudry, 1999).

Molecular Structure Analysis

The molecular structure of diazabicyclooctane derivatives like 3,7-diazabicyclo[3.3.0]octane-2,6-diones has been elucidated through methods such as NMR spectroscopy and X-ray crystallography, revealing self-assembly in heterochiral infinite zigzag tapes or homochiral spirals and heterochiral chains in crystal structures (Kostyanovsky et al., 1999).

Chemical Reactions and Properties

Diazabicyclooctane derivatives undergo various chemical reactions, including ring-opening reactions, demonstrating their reactivity and functional group transformations (Maraš, Polanc, & Kočevar, 2012). These reactions are pivotal for further synthetic applications and modifications of the core structure.

Physical Properties Analysis

The physical properties, including the crystallization behavior and hydrogen bonding patterns of diazabicyclooctane derivatives, have been systematically studied, highlighting the influence of substituents on their structural arrangement and stability (Brewer, Parkin, & Grossman, 2004).

Chemical Properties Analysis

The chemical properties of diazabicyclooctane derivatives are deeply influenced by their molecular structure. For example, the intermolecular interactions and vibrational analysis of 1,4-diazabicyclo[3.2.1]octane reveal insights into the electronic structure and reaction mechanisms of these compounds (Britvin et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research in the area of borane and carborane chemistry offers insights into the synthesis and properties of complex boron-containing molecules, which are relevant for medicinal applications. The unique stability, geometrical, and electronic properties of such compounds, including derivatives and structures related to diazabicyclo[4.2.0]octane, underline their potential in designing novel therapeutics. The incorporation of boron clusters into poly(aryl-ether) dendrimers, for example, demonstrates the innovative use of these molecules in creating rich boron-containing dendrimers with potential medicinal applications (Viňas, Núñez, Bennour, & Teixidor, 2019).

Biological Applications

Artificial ribonucleases, based on structures similar to diazabicyclo[4.2.0]octane, showcase the role of these compounds in catalyzing the hydrolysis of phosphodiester bonds in RNA. The design of these catalysts, incorporating imidazole residues and bis-quaternized rings, points to the adaptability of diazabicyclo[4.2.0]octane frameworks in developing high-efficiency catalysts for RNA hydrolysis, hinting at therapeutic applications in targeting RNA molecules (Konevetz, Beck, Shishkin, Vlassov, & Silnikov, 2002).

Material Science Applications

In the realm of material science, (BiO)2CO3-based photocatalysts, while not directly related to diazabicyclo[4.2.0]octane, demonstrate the importance of structural innovation in developing materials for environmental and energy applications. The modification strategies and photocatalytic activity enhancement mechanisms of (BiO)2CO3 highlight the potential of structurally complex molecules in contributing to advances in photocatalysis and related fields (Ni, Sun, Zhang, & Dong, 2016).

Propiedades

IUPAC Name |

tert-butyl (1S,6R)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-9-8(7-13)6-12-9/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIAJQPTVCSWOB-DTWKUNHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2C(C1)CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1144010.png)

![6-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144013.png)

![ethyl 5,7-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1144020.png)